1,1'-[1,2-Bis(4-methoxyphenyl)ethene-1,2-diyl]dibenzene

Catalog No.
S3438362
CAS No.
68578-78-9
M.F
C28H24O2
M. Wt
392.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-[1,2-Bis(4-methoxyphenyl)ethene-1,2-diyl]dibe...

CAS Number

68578-78-9

Product Name

1,1'-[1,2-Bis(4-methoxyphenyl)ethene-1,2-diyl]dibenzene

IUPAC Name

1-methoxy-4-[2-(4-methoxyphenyl)-1,2-diphenylethenyl]benzene

Molecular Formula

C28H24O2

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C28H24O2/c1-29-25-17-13-23(14-18-25)27(21-9-5-3-6-10-21)28(22-11-7-4-8-12-22)24-15-19-26(30-2)20-16-24/h3-20H,1-2H3

InChI Key

SJCRDTOTGDVNJD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OC)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OC)C4=CC=CC=C4

Photochemical and Photophysical Properties

One of the primary research areas for MDBD is understanding its light-induced behavior. Due to the presence of a central double bond between the two phenyl rings, MDBD undergoes a process called trans-cis isomerization when exposed to ultraviolet (UV) light. This isomerization changes the shape of the molecule and its interaction with light. Researchers extensively study this process to gain insights into the fundamental photochemical and photophysical properties of stilbene derivatives [1].

Here are some sources for further reading:

  • A Review of Photoswitches Based on Stilbenes for Bioapplications

Material Science Applications

MDBD's structure and light-responsive properties make it a promising candidate for developing advanced materials. Researchers are exploring its potential use as a building block for materials with tunable electronic and optical properties [1]. This tunability allows for the creation of materials with specific characteristics desired for various applications.

  • Light-induced molecular motion in crystals of ortho-methoxy-substituted stilbenes:

Potential in Molecular Electronics

MDBD's ability to undergo photoisomerization and its conjugated pi-electron system have led to research into its potential applications in molecular electronics. The molecule's structure could enable it to function as a molecular wire due to its potential for efficient electrical conductivity at the molecular level [1]. This field is still under exploration, but MDBD presents itself as an interesting candidate for future molecular electronics research.

  • Photoisomerization in Self-Assembled Monolayers of Stilbene Derivatives on Gold

1,1'-[1,2-Bis(4-methoxyphenyl)ethene-1,2-diyl]dibenzene is an organic compound characterized by its unique structure, which consists of two 4-methoxyphenyl groups connected by an ethene bridge. Its molecular formula is C18H18O2C_{18}H_{18}O_2, and it exhibits interesting physical and chemical properties due to the presence of the methoxy substituents on the aromatic rings. This compound is notable for its potential applications in materials science and organic synthesis.

  • Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), which may lead to the formation of ketones or aldehydes from the methoxy groups.
  • Reduction: Reduction reactions can also occur, typically involving the conversion of double bonds to single bonds or the reduction of carbonyl groups if present.
  • Polymerization: The compound may participate in polymerization reactions under specific conditions, leading to the formation of larger polymeric structures.

Several methods have been developed for synthesizing 1,1'-[1,2-Bis(4-methoxyphenyl)ethene-1,2-diyl]dibenzene:

  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions between appropriate aryl halides and alkenes can yield this compound.
  • Condensation Reactions: The reaction between 4-methoxybenzaldehyde and acetaldehyde under acidic conditions may also lead to the desired product through a condensation mechanism.
  • Photochemical Methods: Photo

1,1'-[1,2-Bis(4-methoxyphenyl)ethene-1,2-diyl]dibenzene has several potential applications:

  • Organic Electronics: Due to its conjugated structure, it may be used in organic light-emitting diodes (OLEDs) or organic photovoltaics.
  • Material Science: The compound could serve as a building block for new materials with specific optical or electronic properties.
  • Pharmaceuticals: Its derivatives may find applications in drug development due to their potential biological activities.

Research into the interaction of 1,1'-[1,2-Bis(4-methoxyphenyl)ethene-1,2-diyl]dibenzene with other molecules is essential for understanding its reactivity and potential applications. Interaction studies typically focus on:

  • Binding Affinities: Investigating how well this compound binds to various biological targets could reveal its therapeutic potential.
  • Solubility and Stability: Understanding how it interacts with solvents and other compounds will help in formulating it for practical applications.

Several compounds share structural similarities with 1,1'-[1,2-Bis(4-methoxyphenyl)ethene-1,2-diyl]dibenzene. Here are a few notable examples:

Compound NameStructureUnique Features
1,1'-Bis(4-chlorophenyl)ethyleneContains chlorine instead of methoxy groupsKnown for different electronic properties
1,2-Bis(4-methoxyphenyl)etheneSimilar structure but lacks dibenzene linkageMay exhibit different reactivity
4-MethoxybenzaldehydeSimple aromatic aldehydeServes as a precursor in synthesis

The uniqueness of 1,1'-[1,2-Bis(4-methoxyphenyl)ethene-1,2-diyl]dibenzene lies in its specific arrangement of methoxy groups and its dibenzene structure, which may confer distinct physical and chemical properties compared to these similar compounds.

XLogP3

7.9

Hydrogen Bond Acceptor Count

2

Exact Mass

392.177630004 g/mol

Monoisotopic Mass

392.177630004 g/mol

Heavy Atom Count

30

Dates

Modify: 2023-08-19

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